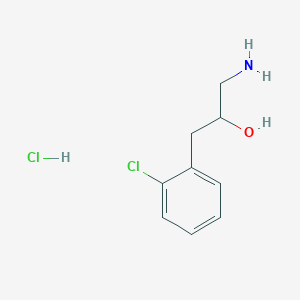

1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride

説明

1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride is a chiral amino alcohol derivative featuring a 2-chlorophenyl substituent at the third carbon of the propan-2-ol backbone. The chlorine atom at the phenyl ring’s 2-position likely influences steric and electronic properties, affecting reactivity and biological activity. Compounds in this class are typically synthesized via nucleophilic substitution or catalytic asymmetric reactions and are commercialized with high purity (≥95–99%) for industrial and research use .

特性

分子式 |

C9H13Cl2NO |

|---|---|

分子量 |

222.11 g/mol |

IUPAC名 |

1-amino-3-(2-chlorophenyl)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-9-4-2-1-3-7(9)5-8(12)6-11;/h1-4,8,12H,5-6,11H2;1H |

InChIキー |

ZNDBEKHIMRPCGC-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)CC(CN)O)Cl.Cl |

製品の起源 |

United States |

準備方法

The synthesis of 1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with 2-chlorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

Amination: The resulting alcohol undergoes amination with ammonia or an amine source to introduce the amino group.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve variations of these steps, optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity.

化学反応の分析

1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or water. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

There appears to be no direct information about the applications of "1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride" in the provided search results. However, there is information on the related compound "1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride", as well as "1-Amino-3-chloropropan-2-ol hydrochloride", which may be relevant given the query.

1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride

1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride is a hydrochloride salt form of a substituted phenylpropanone, often utilized in chemical and pharmaceutical research. It has unique structural properties, rendering it a valuable intermediate in synthesizing various biologically active molecules.

Scientific Research Applications:

- Chemistry: Used as an intermediate in synthesizing complex organic molecules.

- Biology: Employed in studying enzyme interactions and metabolic pathways.

- Medicine: Functions as a precursor in developing pharmaceutical compounds with potential therapeutic effects.

- Industry: Used in producing fine chemicals and specialty materials.

The compound's mechanism of action involves interaction with molecular targets, such as enzymes and receptors, acting as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The amino and chlorophenyl groups facilitate the formation of stable complexes with target molecules, thereby modulating their activity.

Antimicrobial Activity: Derivatives of 1-amino-3-(2-chlorophenyl)propan-2-one exhibit antimicrobial properties, with some demonstrating moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae.

Antimalarial Activity: Structurally similar compounds have shown moderate antiplasmodial activity against Plasmodium falciparum, suggesting potential for developing antimalarial agents.

Anticancer Activity: Certain derivatives can reduce cell viability in cancer cell lines, particularly A549 lung cancer cells, with specific modifications on the phenyl ring enhancing cytotoxic effects.

Research Findings Summary Table

| Activity | Target | IC50 Values | Remarks |

|---|---|---|---|

| Antibacterial | N. meningitidis, H. influenzae | 16 μg/mL - 64 μg/mL | Moderate activity observed |

| Antimalarial | P. falciparum | ≤25 μM | Effective against resistant strains |

| Anticancer | A549 Lung Cancer Cells | Variable (p < 0.05) | Enhanced activity with specific substitutions |

Case Studies:

- Antimalarial Screening: Aminopropane derivatives demonstrated activity against chloroquine-sensitive and resistant strains of P. falciparum, with modifications at the aromatic position enhancing efficacy.

- Anticancer Efficacy: Derivatives evaluated against A549 cells showed that specific substitutions on the phenyl ring reduced cell viability and exhibited selective toxicity towards cancer cells over normal cells.

1-Amino-3-chloropropan-2-ol hydrochloride

1-Amino-3-chloropropan-2-ol hydrochloride is an organic compound with biological activity, particularly in biochemical and pharmacological contexts. It is a white crystalline solid, soluble in water, ethanol, and ether, and is primarily utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Scientific Research Applications:

- Chemistry: Used as an intermediate in the synthesis of various organic compounds.

- Biology: Used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

- Medicine: Serves as a precursor in the synthesis of pharmaceuticals, including drugs used to treat infections and other medical conditions.

- Industry: Used in the production of dyes, agrochemicals, and other industrial products.

作用機序

The mechanism of action of 1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, altering their activity. For example, it could inhibit an enzyme by occupying its active site or modulate receptor signaling pathways by binding to receptor sites. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 1-amino-3-(2-chlorophenyl)propan-2-ol hydrochloride with structurally related compounds, emphasizing substituent variations and their implications:

Physicochemical and Functional Differences

- Phenoxy vs. Phenyl: Ether linkages (phenoxy derivatives) reduce basicity of the amino group compared to direct phenyl attachment, altering solubility and reactivity .

- Stereochemistry : Enantiopure variants (e.g., ’s (S)-isomer) exhibit distinct biological activities, critical for pharmaceutical efficacy .

生物活性

1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-Amino-3-(2-chlorophenyl)propan-2-ol hydrochloride possesses a chiral amino alcohol structure characterized by the following features:

- Molecular Formula : C9H12ClNO

- Chirality : The compound has a chiral center, which contributes to its diverse biological interactions.

- Functional Groups : It contains an amino group (-NH2), a hydroxyl group (-OH), and a chlorophenyl group, which influence its reactivity and biological activity.

Enzyme Inhibition

Research indicates that 1-amino-3-(2-chlorophenyl)propan-2-ol hydrochloride acts as an enzyme inhibitor , affecting various biochemical pathways. It has shown potential in modulating enzyme activities that are crucial for metabolic processes. For instance, studies have suggested its role in inhibiting enzymes linked to neurotransmitter metabolism, which could be beneficial in treating neurological disorders.

Interaction with Neurotransmitter Receptors

The compound may interact with neurotransmitter receptors, suggesting its potential use in neuropharmacology. Preliminary findings indicate that it could influence receptor activity related to serotonin and dopamine pathways, which are critical in mood regulation and psychiatric conditions.

Anticancer Activity

In vitro studies have demonstrated that derivatives of 1-amino-3-(2-chlorophenyl)propan-2-ol exhibit anticancer properties . For example, compounds bearing similar structural features have shown cytotoxic effects against various cancer cell lines, indicating a promising avenue for cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-amino-3-(2-chlorophenyl)propan-2-ol hydrochloride, the following table compares it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Similarity Index |

|---|---|---|---|

| 2-Amino-1-(4-chlorophenyl)propan-1-ol | C9H12ClNO | Different chlorophenyl position; similar applications | 0.89 |

| 2-Amino-3-(2-chlorophenyl)propan-1-ol | C9H12ClNO | Distinct amino group position; potential psychoactive properties | 0.85 |

| (S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride | C9H12ClNO | Chiral center; used in pharmaceutical applications | 0.83 |

| (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride | C9H12ClNO | Another chiral variant; potential therapeutic uses | 0.78 |

The comparison highlights that while these compounds share structural similarities, the specific configuration of 1-amino-3-(2-chlorophenyl)propan-2-ol hydrochloride may confer unique biological activities.

Study on Neurotransmitter Modulation

A study investigated the effects of 1-amino-3-(2-chlorophenyl)propan-2-ol on neurotransmitter levels in animal models. Results indicated that administration led to significant alterations in serotonin and dopamine levels, suggesting potential applications in treating mood disorders.

Anticancer Research

Another study focused on the anticancer effects of related compounds derived from 1-amino-3-(2-chlorophenyl)propan-2-ol. These derivatives were tested against A549 lung cancer cells, revealing a dose-dependent cytotoxic effect and highlighting their potential as chemotherapeutic agents .

Q & A

Q. How does this compound interact with cytochrome P450 enzymes in metabolic studies?

- Methodological Answer : Incubate with human liver microsomes and NADPH. Monitor metabolites via UPLC-QTOF-MS. The 2-chlorophenyl group slows CYP3A4-mediated oxidation compared to non-halogenated analogs, as evidenced by longer t₁/₂ values (e.g., 4.2 vs. 1.8 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。